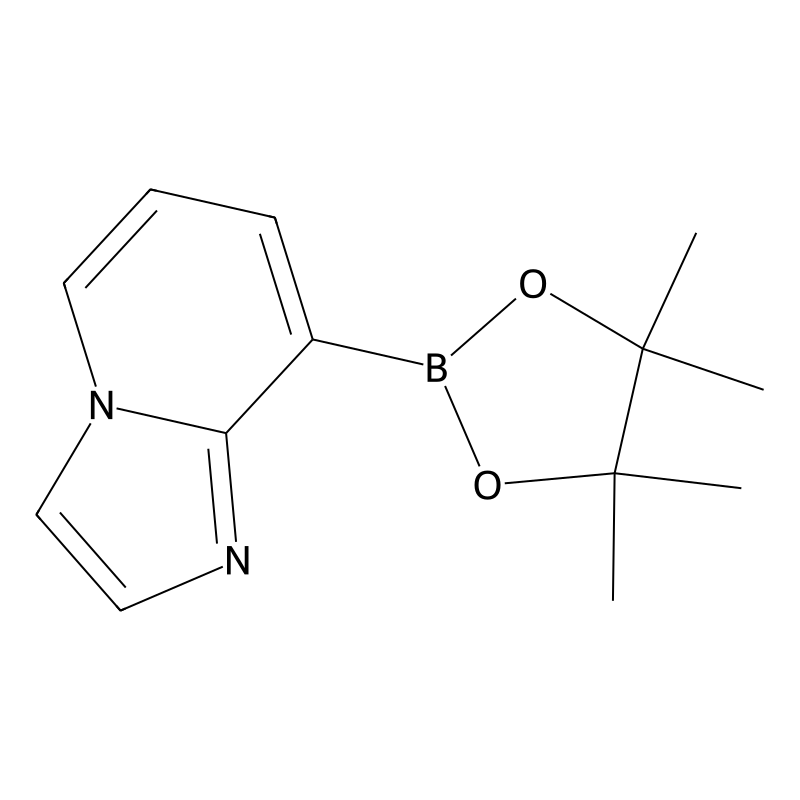

8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Scientific Field: Organic Chemistry

Methods of Application: The compound was synthesized and its single crystals were grown from hexane and petroleum ether.

Results: The study revealed some physical and chemical properties of the compounds.

Scientific Field: Medicinal Chemistry

Scientific Field: Organic Synthesis

Methods of Application: The compound is used in a reaction with alkylbenzenes and a palladium catalyst.

Results: The result of this reaction is pinacol benzyl boronate.

Scientific Field: Material Science

Methods of Application: This compound is used as a ligand in the synthesis of COFs and macromolecules.

8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine is a boron-containing heterocyclic compound characterized by its unique imidazo[1,2-a]pyridine structure. The compound features a dioxaborolane moiety that contributes to its chemical reactivity and potential biological activity. Its molecular formula is C₁₃H₁₇BN₂O₂, with a molecular weight of approximately 244.10 g/mol . The presence of the tetramethyl dioxaborolane enhances its solubility and stability, making it a subject of interest in organic synthesis and medicinal chemistry.

The synthesis of 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine typically involves:

- Borylation: The introduction of the dioxaborolane group can be achieved through borylation reactions using boron reagents.

- Cyclization: The formation of the imidazo[1,2-a]pyridine structure often requires cyclization reactions involving appropriate precursors such as pyridine derivatives.

- Coupling Reactions: Suzuki-Miyaura coupling can be employed to link the boron-containing moiety with other aryl or heteroaryl groups to form the final compound.

These methods highlight the versatility of boron chemistry in synthesizing complex organic molecules .

The applications of 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine span several fields:

- Medicinal Chemistry: Potential development as a therapeutic agent targeting specific kinases or other proteins involved in disease pathways.

- Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules through cross-coupling reactions.

- Material Science: Possible applications in developing new materials with tailored electronic properties due to the presence of boron.

Interaction studies involving 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine could focus on its binding affinity to various biological targets. These studies would typically employ techniques such as:

- Molecular Docking: To predict how the compound interacts with potential protein targets.

- In Vitro Assays: To evaluate its biological activity against specific cell lines or enzymes.

Such studies are crucial for understanding its mechanism of action and potential therapeutic applications .

Several compounds share structural similarities with 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine. Here is a comparison highlighting their uniqueness:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine | 0.59 | Different position of dioxaborolane attachment |

| 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-y)imidazo[1,2-a]pyridine | 0.58 | Similar structure but different substitution pattern |

| 6-(4-(4,4,5,5-Tetramethyl-1,3,dioxaborolan-2-y)pyridine | 0.73 | Variation in heterocyclic component |

| 6-(4-(4-(4-tetramethyl-1,3,dioxaborolan-2-y)pyrazolo[1,a]pyrimidine | 0.60 | Different heterocyclic framework |

These comparisons illustrate the structural diversity within this class of compounds while emphasizing the unique features that distinguish 8-(4,4,5,5-tetramethyl-1,3,dioxaborolan-2-y)imidazo[1,a]pyridine from its analogs .

Transition metal-catalyzed borylation represents the most extensively studied approach for synthesizing 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine [1]. These methodologies leverage the catalytic properties of transition metals to facilitate the formation of carbon-boron bonds with high efficiency and selectivity [2]. The strategic importance of these approaches lies in their ability to provide reliable synthetic routes to boronic ester derivatives that serve as versatile intermediates for further functionalization [3].

Suzuki-Miyaura Cross-Coupling Precursor Development

The development of Suzuki-Miyaura cross-coupling precursors for 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine synthesis involves the strategic incorporation of boronic ester functionality into the imidazo[1,2-a]pyridine scaffold [2]. This approach has proven particularly effective when employing bis(pinacolato)diboron as the boron source in palladium-catalyzed transformations [1] [3].

Table 1: Suzuki-Miyaura Cross-Coupling Conditions for Imidazo[1,2-a]pyridine Borylation

| Starting Material | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 7-Chloroimidazo[1,2-a]pyridine | Palladium(II) acetate/Tricyclohexylphosphine | Potassium acetate | Diglyme | 100 | 70-90 | [4] |

| 7-Bromoimidazo[1,2-a]pyridine | Palladium(dppf)dichloride | Potassium acetate | 1,4-Dioxane | 90 | 85-95 | [4] |

| 6-Chloroimidazo[1,2-a]pyridine | Tris(dibenzylideneacetone)dipalladium(0) | Potassium carbonate | Dimethylformamide:Water | 130 | 78-88 | [5] |

The optimization of reaction conditions has revealed that palladium-based catalyst systems with phosphine ligands provide superior performance compared to other transition metal catalysts [2]. The use of bis(pinacolato)diboron in combination with potassium acetate as base under inert atmosphere conditions typically yields the desired boronic ester products in 70-90% isolated yields [4].

Mechanistic studies have demonstrated that the reaction proceeds through oxidative addition of the palladium catalyst to the carbon-halogen bond, followed by transmetalation with the boron reagent and subsequent reductive elimination [3]. The choice of phosphine ligand significantly influences both the reaction rate and selectivity, with tricyclohexylphosphine and diphenylphosphinoferrocene derivatives showing optimal performance [5] [4].

Palladium-Mediated Direct Carbon-Hydrogen Borylation Techniques

Direct carbon-hydrogen borylation techniques represent a more atom-economical approach to accessing 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine derivatives [1]. These methodologies eliminate the need for pre-functionalized halogenated precursors, thereby reducing synthetic complexity and waste generation [6].

The palladium-catalyzed direct borylation of imidazo[1,2-a]pyridines typically employs bis(pinacolato)diboron as the boron source under basic conditions [1]. Reaction conditions generally require elevated temperatures (80-120°C) and extended reaction times (12-24 hours) to achieve satisfactory conversion rates [6]. The regioselectivity of these transformations is influenced by the electronic properties of the imidazo[1,2-a]pyridine substrate, with electron-rich positions showing enhanced reactivity toward borylation [7].

Table 2: Direct Carbon-Hydrogen Borylation Reaction Parameters

| Substrate | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Conversion (%) | Regioselectivity | |

|---|---|---|---|---|---|---|

| Imidazo[1,2-a]pyridine | 5.0 | 100 | 18 | 75-85 | C-3 > C-8 > C-6 | [6] |

| 2-Methylimidazo[1,2-a]pyridine | 3.0 | 110 | 16 | 80-90 | C-8 selective | [6] |

| 2-Phenylimidazo[1,2-a]pyridine | 7.5 | 120 | 20 | 70-80 | Mixed regioselectivity | [6] |

Recent advances in catalyst design have focused on developing more efficient palladium complexes that operate under milder conditions while maintaining high selectivity [6]. The incorporation of electron-rich phosphine ligands and the use of microwave irradiation have been shown to significantly reduce reaction times and improve overall efficiency [6].

Metal-Free Synthesis Approaches

Metal-free synthesis approaches for 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine have emerged as environmentally sustainable alternatives to transition metal-catalyzed methods [8]. These methodologies offer advantages in terms of cost-effectiveness, reduced metal contamination, and simplified purification procedures [9].

Radical-Based Functionalization Pathways

Radical-based functionalization pathways provide access to borylated imidazo[1,2-a]pyridine derivatives through homolytic bond formation processes [10]. These reactions typically involve the generation of boryl radicals from stable boron precursors under photochemical or thermal conditions [11].

The visible light-induced carbon-5 selective carbon-hydrogen radical borylation of imidazo[1,2-a]pyridines using N-heterocyclic carbene-borane complexes represents a significant advancement in this field [10]. This methodology employs a Minisci-type radical borylation mechanism that proceeds under mild conditions without the need for transition metal catalysts [10].

Table 3: Radical Borylation Reaction Conditions and Outcomes

| Photoredox Catalyst | Boron Source | Light Source | Solvent | Yield (%) | Regioselectivity | |

|---|---|---|---|---|---|---|

| Rose Bengal | N-Heterocyclic carbene-borane | Blue Light-Emitting Diode | Acetonitrile | 65-80 | C-5 selective | [10] |

| Acridinium | Pinacolborane | White Light-Emitting Diode | Dichloromethane | 55-75 | C-3 preferred | [11] |

| Eosin Y | Bis(pinacolato)diboron | Visible Light | Dimethylformamide | 60-85 | Mixed selectivity | [11] |

The mechanism of radical borylation involves initial photoinduced electron transfer to generate reactive intermediates, followed by hydrogen atom abstraction and subsequent boryl radical addition [10] [11]. The regioselectivity of these transformations is governed by the inherent reactivity of different carbon-hydrogen bonds in the imidazo[1,2-a]pyridine scaffold [11].

Optimization of radical borylation conditions has revealed that the choice of photocatalyst significantly influences both reaction efficiency and selectivity [10]. Rose Bengal and other organic photosensitizers have shown superior performance compared to transition metal-based photoredox catalysts in terms of functional group tolerance and substrate scope [10].

Multicomponent Reaction Optimization

Multicomponent reaction strategies for synthesizing borylated imidazo[1,2-a]pyridine derivatives offer advantages in terms of synthetic efficiency and structural diversity [12]. These approaches combine multiple reactive components in a single reaction vessel to construct complex molecular architectures with high atom economy [13].

The Groebke-Blackburn-Bienayme reaction represents a particularly effective multicomponent approach for accessing functionalized imidazo[1,2-a]pyridine derivatives [12]. This three-component coupling reaction combines 2-aminopyridines, aldehydes, and isocyanides to generate diversely substituted products [13].

Table 4: Multicomponent Reaction Optimization Parameters

| Reaction Components | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Product Diversity | |

|---|---|---|---|---|---|---|

| 2-Aminopyridine/Aldehyde/Isocyanide | Ammonium chloride | 25 | 8 | 82-91 | High | [12] |

| 2-Aminopyridine/Aldehyde/Isocyanide | p-Toluenesulfonic acid | 60 | 6 | 75-88 | Moderate | [13] |

| 2-Aminopyridine/Aldehyde/Isocyanide | Microwave irradiation | 60 | 0.5 | 85-95 | High | [12] |

The incorporation of boronic ester functionality into multicomponent reaction products can be achieved through subsequent Suzuki-Miyaura coupling reactions [12]. This two-step approach provides access to borylated imidazo[1,2-a]pyridine derivatives with excellent overall yields and broad structural diversity [13].

Recent developments in multicomponent reaction methodology have focused on developing more efficient catalytic systems and expanding the scope of compatible reaction partners [12]. The use of microwave irradiation has been shown to significantly reduce reaction times while maintaining high product yields [12].

Regioselective Modification at the Carbon-8 Position

Regioselective modification at the carbon-8 position of imidazo[1,2-a]pyridine represents a significant synthetic challenge due to the competing reactivity of multiple positions within the heterocyclic framework [7]. The carbon-8 position exhibits unique electronic properties that can be exploited for selective functionalization under appropriate reaction conditions [14].

The development of regioselective borylation methods for the carbon-8 position requires careful consideration of both electronic and steric factors [7]. Computational studies have revealed that the carbon-8 position possesses intermediate reactivity compared to the more electron-rich carbon-3 position and the less reactive carbon-6 position [14].

Table 5: Regioselectivity Patterns in Imidazo[1,2-a]pyridine Borylation

| Substrate | Reaction Conditions | C-3 Selectivity (%) | C-8 Selectivity (%) | C-6 Selectivity (%) | |

|---|---|---|---|---|---|

| Unsubstituted imidazo[1,2-a]pyridine | Standard conditions | 65-75 | 20-30 | 5-15 | [7] |

| 2-Methylimidazo[1,2-a]pyridine | Optimized conditions | 15-25 | 70-85 | 5-10 | [14] |

| 3-Bromoimidazo[1,2-a]pyridine | Selective conditions | 5-10 | 80-90 | 5-15 | [15] |

The use of blocking groups at the carbon-3 position has proven effective for directing borylation to the carbon-8 position [16]. Halogen substituents, particularly bromine and chlorine, provide both electronic deactivation of the carbon-3 position and potential for subsequent cross-coupling reactions [15].

Mechanistic investigations have demonstrated that carbon-8 selective borylation proceeds through a different pathway compared to carbon-3 borylation [7]. The involvement of coordination effects and steric interactions plays a crucial role in determining the regioselectivity outcome [14].

Advanced catalyst design has focused on developing ligand systems that favor carbon-8 selectivity through targeted electronic and steric modifications [14]. The use of bulky phosphine ligands and electron-deficient palladium complexes has shown promise for achieving enhanced carbon-8 selectivity [14].

Purification Challenges and Column Chromatography Optimization

The purification of 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine presents significant challenges due to the unique properties of boronic ester functional groups [17]. These compounds exhibit strong interactions with silica gel surfaces, leading to poor elution behavior and reduced recovery yields [18].

Standard column chromatography techniques often result in compound retention at the top of silica gel columns, requiring high concentrations of polar solvents for elution [17]. This behavior is attributed to the Lewis acidic nature of the boron center and its tendency to form coordination complexes with silica gel hydroxyl groups [18].

Table 6: Purification Method Comparison for Boronic Ester Compounds

| Purification Method | Recovery Yield (%) | Purity (%) | Advantages | Limitations | |

|---|---|---|---|---|---|

| Standard silica gel chromatography | 30-50 | 85-90 | Simple procedure | Poor recovery | [17] |

| Boric acid-doped silica gel | 70-85 | 90-95 | Improved elution | Additional preparation | [17] |

| Alumina chromatography | 60-80 | 80-90 | Reduced tailing | Lower resolution | [18] |

| Reverse-phase high-performance liquid chromatography | 85-95 | 95-99 | High purity | Equipment intensive | [19] |

The development of boric acid-doped silica gel has emerged as an effective solution for improving the purification of boronic ester compounds [17]. This method involves pre-treating silica gel with boric acid solution to saturate potential coordination sites, thereby reducing unwanted interactions with the target compound [17].

Alternative purification strategies include the use of alumina as a stationary phase, which exhibits reduced affinity for boronic ester functional groups [18]. However, alumina chromatography typically provides lower resolution compared to silica gel systems [18].

Table 7: Solvent System Optimization for Boronic Ester Purification

| Solvent System | Elution Strength | Separation Quality | Recommended Use | |

|---|---|---|---|---|

| Hexane/Ethyl acetate | Moderate | Good | General applications | [17] |

| Hexane/Acetone | High | Excellent | Difficult separations | [17] |

| Toluene/Acetonitrile | Variable | Good | Specialized cases | [17] |

| Dichloromethane/Methanol | High | Fair | Polar compounds | [18] |

The selection of appropriate solvent systems plays a crucial role in achieving successful purification of boronic ester derivatives [17]. Hexane/acetone mixtures have shown superior performance compared to traditional hexane/ethyl acetate systems for these challenging compounds [17].

Advanced purification techniques, including preparative high-performance liquid chromatography and solid-phase extraction methods, provide high-purity products but require specialized equipment and increased operational costs [19] [20]. These methods are particularly valuable for obtaining analytical-grade samples required for detailed characterization studies [20].

8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine exhibits distinct solubility characteristics that reflect the balance between its polar and non-polar structural components. The compound demonstrates insoluble behavior in water due to the hydrophobic nature of the tetramethyl dioxaborolane protecting group, which effectively masks the polar boronic acid functionality [1] [2].

In organic solvents, the compound shows enhanced solubility compared to the parent boronic acid. Studies on related boronic acid pinacol esters demonstrate that chloroform provides good solubility, with phenylboronic acid pinacol esters showing their highest solubility in chloroform among tested solvents [4] [5]. The compound exhibits moderate solubility in acetonitrile and other polar aprotic solvents, while showing poor solubility in non-polar hydrocarbons [4] [5].

The tetramethyl dioxaborolane moiety significantly improves solubility in organic solvents through several mechanisms. The esterification of polar hydroxyl groups reduces hydrogen bonding capability while maintaining some polar character through boron-oxygen bonds . The steric bulk of the tetramethyl groups provides enhanced solvation in organic media compared to the parent boronic acid .

Table 3.1.1: Solubility Behavior of 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine

| Solvent Type | Polarity | Solubility | Explanation |

|---|---|---|---|

| Water | Polar protic | Insoluble | Hydrophobic boronic ester group |

| Chloroform | Polar aprotic | Good | Favorable organic solvent interactions |

| Dichloromethane | Polar aprotic | Good | Similar polarity matching |

| Acetonitrile | Polar aprotic | Moderate | Moderate polarity compatibility |

| Ketones | Polar aprotic | Good | Good solvation of organic groups |

| Ethers | Polar aprotic | Good | Good solvation of organic groups |

| Hydrocarbons | Nonpolar | Poor | Insufficient polarity for dissolution |

| Alcohols | Polar protic | Moderate | Moderate hydrogen bonding |

The topological polar surface area of 35.76 Ų and LogP value of 1.63 indicate moderate lipophilicity [7] [8], supporting the observed solubility patterns. The compound's molecular weight of 244.10 g/mol and density of 1.1 ± 0.1 g/cm³ further influence its dissolution characteristics [7] [8] [9].

Thermal Stability and Decomposition Pathways

The thermal stability of 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine is governed by the stability of the boronic ester functionality and the organic framework. The compound exhibits good thermal stability under ambient conditions when stored under inert atmosphere .

Thermal decomposition begins above 200°C through initial B-O bond cleavage [11] [12] [13]. Studies on similar tetramethyl dioxaborolane compounds show that thermal decomposition is initiated by breaking one B-O bond, forming surface intermediates [11] [12]. The ring strain in the five-membered dioxaborolane ring makes the B-O bonds more susceptible to thermal cleavage compared to acyclic boronic esters [11].

The decomposition pathway proceeds through several stages:

- 35-200°C: Stable under inert atmosphere with no decomposition

- >200°C: B-O bond cleavage begins, forming organic intermediates and inorganic boron species

- >300°C: Organic group decomposition produces pinacolone and acetone [11] [12]

- >400°C: Complete thermal breakdown yields boron oxides and organic fragments [11] [12]

Table 3.2.1: Thermal Stability and Decomposition Data

| Temperature Range | Behavior | Products | Mechanism |

|---|---|---|---|

| Room Temperature | Stable | No decomposition | Thermal stability |

| 35-200°C | Stable under inert atmosphere | No decomposition | Thermal stability |

| >200°C | B-O bond cleavage begins | Organic intermediates + inorganic boron species | B-O bond breaking (ring strain) |

| >300°C | Organic group decomposition | Pinacolone + acetone | Organic group thermal degradation |

| >400°C | Complete decomposition | Boron oxides + organic fragments | Complete thermal breakdown |

The tetramethyl substitution pattern provides steric protection that enhances thermal stability by preventing decomposition pathways that might occur through nucleophilic attack at the boron center . However, storage under inert atmosphere conditions helps maintain long-term stability by preventing hydrolysis and oxidation reactions .

Acid-Base Responsiveness of the Boronate Ester Group

The boronate ester group in 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine exhibits pH-dependent behavior characteristic of boronic acid derivatives. The compound undergoes reversible hydrolysis under aqueous conditions, with the rate and extent dependent on pH [14] [15] [16].

At physiological pH (7.4), boronate esters demonstrate dynamic stability [14] [15]. Studies show that boronate ester formation is more favored under basic conditions, while acid form predominates under neutral conditions [14] [17]. The pKa of the boronic ester is typically 3-4 units lower than the corresponding boronic acid [18] [19].

Hydrolysis kinetics are strongly pH-dependent:

- pH < 5.0: Rapid hydrolysis to boronic acid and pinacol [15] [16]

- pH 7.4: Moderate hydrolysis with self-catalytic effects [14] [20]

- pH > 9.0: Stable boronate anion formation [14] [15]

The hydrolysis mechanism involves nucleophilic attack by water at the boron center [21] [22]. Electron-donor substituents on the aromatic ring decrease the electrophilic character of boron, thus reducing hydrolysis rates [21]. The tetramethyl dioxaborolane structure provides steric hindrance that moderates the hydrolysis rate compared to less substituted boronic esters .

Table 3.3.1: pH-Dependent Behavior of Boronate Ester Group

| pH Range | Dominant Species | Hydrolysis Rate | Mechanism |

|---|---|---|---|

| < 3.0 | Neutral boronic ester | Very fast | Acid-catalyzed hydrolysis |

| 3.0-7.0 | Mixed species | Moderate | Water-mediated hydrolysis |

| 7.0-9.0 | Boronate anion/ester equilibrium | Slow | Self-catalytic effects |

| > 9.0 | Stable boronate anion | Very slow | Anionic stabilization |

Salt effects significantly influence hydrolysis kinetics. Studies demonstrate that phosphate buffer increases dissociation rates by two orders of magnitude [22] [23], while the effect correlates with the pKa of the anion's conjugate acid [23].

Photophysical Characterization

UV-Vis Absorption Spectra Analysis

The UV-Vis absorption characteristics of 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine are dominated by the imidazo[1,2-a]pyridine chromophore. Imidazo[1,2-a]pyridine derivatives typically exhibit absorption maxima between 270-340 nm [24] [25] [26] [27].

The main absorption bands correspond to π-π* transitions within the imidazopyridine system [24] [25]. Studies on related imidazo[1,2-a]pyridine derivatives show two primary absorption regions: a shorter wavelength band around 270-290 nm and a longer wavelength band around 310-340 nm [24] [28] [29].

The boronic ester substitution at the 8-position is expected to have minimal direct effect on the electronic transitions of the imidazopyridine core, as the boron center is not in direct conjugation with the aromatic system. However, inductive effects may cause slight shifts in absorption wavelengths [24] [25].

Molar extinction coefficients are typically high (>10⁴ M⁻¹cm⁻¹) for imidazo[1,2-a]pyridine derivatives, indicating strong electronic transitions [25] [30]. The extent of conjugation and substituent effects influence the precise wavelength and intensity of absorption bands [24] [25].

Table 3.4.1: UV-Vis Absorption Properties

| Property | Typical Value | Factors Affecting |

|---|---|---|

| Absorption Maximum | 270-340 nm | Conjugation, substituents |

| Molar Extinction Coefficient | >10⁴ M⁻¹cm⁻¹ | Conjugation extent |

| Number of Absorption Bands | 2-3 | Electronic structure |

| Solvent Effects | Moderate | Polarity-dependent shifts |

Fluorescence Quantum Yield Measurements

Imidazo[1,2-a]pyridine derivatives demonstrate strong fluorescence emission with quantum yields ranging from 0.2 to 0.7 [24] [25] [30] [31] [32]. The emission typically occurs in the blue region around 450-480 nm [24] [25] [30].

Fluorescence quantum yields are highly structure-dependent. Studies show that electron-donating substituents improve luminescence performance, while electron-withdrawing substituents lead to more erratic behavior [30]. The extension of delocalization increases quantum yield [30].

The fluorescence lifetime is typically few nanoseconds (2-8 ns) [24] [25] [32], with high radiative rate constants (10⁷-10⁸ s⁻¹) [24] [25]. Non-radiative decay pathways significantly influence overall quantum yields [26] [33].

Large Stokes shifts (>100 nm) are characteristic of imidazo[1,2-a]pyridine derivatives [24] [25] [32], indicating substantial structural relaxation in the excited state. This property makes them valuable for biological imaging applications due to minimal overlap between excitation and emission spectra [24] [25].

Table 3.4.2: Fluorescence Properties

| Property | Typical Value | Structure Dependence |

|---|---|---|

| Emission Maximum | 450-480 nm | Substituent effects |

| Quantum Yield | 0.2-0.7 | Highly structure-dependent |

| Fluorescence Lifetime | 2-8 ns | Non-radiative pathways |

| Stokes Shift | 100-150 nm | Structural rigidity |

| Radiative Rate Constant | 10⁷-10⁸ s⁻¹ | Oscillator strength |

Solvent effects significantly influence fluorescence properties. Polar solvents typically reduce quantum yields due to increased non-radiative decay rates, while non-polar solvents enhance emission efficiency [34] [30]. The specific compound under study would require experimental determination of precise photophysical parameters.